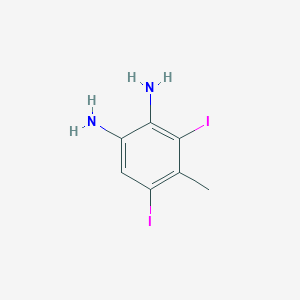
3,5-Diiodo-4-methylbenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diiodo-4-methylbenzene-1,2-diamine is an organic compound with the molecular formula C7H8I2N2 It is a derivative of benzene, where two iodine atoms are substituted at the 3 and 5 positions, and a methyl group is substituted at the 4 position, with two amino groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diiodo-4-methylbenzene-1,2-diamine typically involves the iodination of 4-methylbenzene-1,2-diamine. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions to introduce the iodine atoms at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Diiodo-4-methylbenzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide or thiols can be used under appropriate conditions to replace the iodine atoms.
Major Products Formed
Oxidation: Formation of 3,5-dinitro-4-methylbenzene-1,2-diamine.
Reduction: Formation of 3,5-diamino-4-methylbenzene-1,2-diamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Diiodo-4-methylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antitumor activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Diiodo-4-methylbenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. For example, it can activate protein dephosphorylation, leading to the down-regulation of enzyme activities dependent on phosphorylated proteins, such as topoisomerases and kinases . This can result in various biological effects, including antitumor activity.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzene-1,2-diamine: Lacks the iodine substituents, making it less reactive in certain chemical reactions.
3,5-Diiodoaniline: Similar structure but lacks the methyl group, affecting its chemical properties and reactivity.
Uniqueness
3,5-Diiodo-4-methylbenzene-1,2-diamine is unique due to the presence of both iodine atoms and a methyl group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C7H8I2N2 |
|---|---|
Molecular Weight |
373.96 g/mol |
IUPAC Name |
3,5-diiodo-4-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C7H8I2N2/c1-3-4(8)2-5(10)7(11)6(3)9/h2H,10-11H2,1H3 |
InChI Key |
YEMVEDUUCIAMFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1I)N)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















